molecular formula C13H13F2N3 B6457397 6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine CAS No. 2548990-94-7

6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine

Cat. No.: B6457397
CAS No.: 2548990-94-7
M. Wt: 249.26 g/mol
InChI Key: UXCAEMIGGSJIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine” is a pyrimidine derivative. Pyrimidine and its derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine derivatives have shown promising anticancer activity .


Chemical Reactions Analysis

Pyrimidine derivatives exert their anticancer potential through different action mechanisms . The presence of phenyl moieties in the 6-position substituted with either halogen or methyl groups at 2- and/or 6-position of the phenyl ring has been found to be important for the inhibitory activity against certain protein kinases .

Advantages and Limitations for Lab Experiments

6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine has several advantages for use in laboratory experiments. It is easy to synthesize, is relatively inexpensive, and is stable in a variety of conditions. Additionally, this compound has been found to bind to several enzymes, including DHFR and CA, and has been studied for its potential use as an inhibitor of these enzymes. However, there are some limitations to using this compound in laboratory experiments. For example, it is not always possible to obtain a pure sample of this compound, and the binding of this compound to enzymes is not always specific.

Future Directions

The potential applications of 6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine are vast, and further research is needed to explore its full potential. One potential area of research is the development of this compound-based drugs that can specifically target enzymes such as DHFR and CA. Additionally, further research could be conducted to explore the potential of this compound as an inhibitor of cytochrome P450 and acetylcholinesterase. Finally, research could be conducted to explore the potential of this compound as an inhibitor of other enzymes, such as proteases and phosphatases.

Synthesis Methods

6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine can be synthesized using a variety of methods, including a simple two-step synthesis from commercially available starting materials. The first step involves the reaction of 3-methylphenylhydrazine with 2-methyl-6-fluoropyrimidine in the presence of a base to form the desired product, this compound. The second step involves the purification of the product by recrystallization.

Scientific Research Applications

6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine has been studied extensively for its potential applications in medicinal chemistry. It has been found to bind to several enzymes, including DHFR and CA, and has been studied for its potential use as an inhibitor of these enzymes. Additionally, this compound has been studied for its potential use as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs. This compound has also been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals.

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives have significant biological potential . They are involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules

Cellular Effects

Some pyrimidine derivatives have shown cytotoxic activities against various cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that they may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine at different dosages in animal models have not been reported. Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Pyrimidine derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds may interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

Similar compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Properties

IUPAC Name

6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3/c1-8-4-3-5-10(6-8)18-12-7-11(13(14)15)16-9(2)17-12/h3-7,13H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCAEMIGGSJIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=C2)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.